2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole is a chemical compound classified as a benzothiazole derivative. This compound possesses a unique structure characterized by a benzothiazole ring fused with a piperidine moiety, which enhances its potential biological activities and therapeutic applications. Benzothiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of atoms in 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole contributes to its distinctive reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development .
The major products from these reactions include:
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole has shown promising biological activities in various studies. It has been investigated for its potential as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes involved in inflammatory processes. The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as prostaglandins. Additionally, it has demonstrated antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .
The synthesis of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole typically involves several methods:
The applications of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole span several fields:
Studies have shown that 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole interacts with various molecular targets within biological systems. Its mechanism of action primarily involves binding to active sites of enzymes such as cyclooxygenase, thereby inhibiting their activity. This interaction is crucial for understanding its therapeutic potential and optimizing its efficacy against specific diseases .
Several compounds share structural similarities with 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole:
What sets 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole apart from similar compounds is its specific piperidine moiety which enhances its reactivity and biological activity profile. This structural feature allows for distinct interactions with molecular targets, potentially leading to more effective therapeutic applications compared to other benzothiazole derivatives .
Thioether bond formation between benzothiazole and piperidine moieties typically proceeds through nucleophilic aromatic substitution or radical-mediated pathways. In one approach, 2-mercaptobenzothiazole reacts with 3-(bromomethyl)piperidine under alkaline conditions, where the thiolate anion attacks the alkyl halide in an S~N~2 mechanism. This method, optimized using sodium hydride in dimethylformamide (DMF), achieves cyclization at reflux temperatures (120°C) with yields exceeding 75%.
An alternative metal-free strategy employs a single-electron transfer (SET) mechanism, as demonstrated in the synthesis of analogous thioether-linked heterocycles. Here, ortho-isocyanoaryl thioethers undergo radical cyclization with organoboric acids in the presence of Mn(acac)~3~ or FeCl~2~, forming C–S bonds through intermediate thiyl radicals. While this method shows broader functional group tolerance, its application to piperidine systems requires careful optimization of steric and electronic effects at the piperidine nitrogen.
Recent advances highlight the role of solvent polarity in thioether bond formation. Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate species, while ethereal solvents favor radical stabilization. For example, reactions conducted in tetrahydrofuran (THF) with 4CzIPN as a photocatalyst achieve quantitative conversion through α-oxy radical intermediates, though piperidine derivatives in such systems remain underexplored.
Regioselective functionalization of the piperidine ring presents unique challenges due to the conformational flexibility and multiple reactive sites. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for constructing benzothiazole-piperidine-triazole hybrids. As shown in Scheme 2 of the search results, 2-(1-piperazinyl)benzothiazole derivatives react with propargylated piperidines in the presence of CuSO~4~ and sodium ascorbate, yielding 1,4-disubstituted triazole linkages with >85% regioselectivity.
Palladium-mediated cross-coupling offers complementary regiocontrol. Suzuki-Miyaura reactions between 2-bromobenzothiazoles and piperidine-bearing boronic esters proceed efficiently using Pd(PPh~3~)~4~ as catalyst, though competing β-hydride elimination requires careful temperature modulation (60–80°C). Table 1 summarizes key catalytic systems and their performance metrics:
Table 1: Catalytic Systems for Piperidine-Benzothiazole Coupling
| Catalyst | Substrate Pair | Yield (%) | Regioselectivity |
|---|---|---|---|
| CuSO~4~/NaAsc | Azide-Alkyne | 80–90 | 1,4 > 95% |
| Pd(PPh~3~)~4~ | Bromobenzothiazole-Boronate | 65–78 | C2 > 85% |
| Mn(acac)~3~ | Thioether-Organoboric Acid | 47–89 | C2/C3 mix |
Ligand design critically influences regiochemical outcomes. Bulky phosphine ligands (e.g., XPhos) favor C2 substitution on benzothiazole, while N-heterocyclic carbene ligands promote piperidine N-functionalization. Recent work demonstrates that chiral BINAP ligands induce axial chirality in piperidine-benzothiazole conjugates, though enantiomeric excess remains moderate (40–60%).
Microwave-assisted synthesis has emerged as a key optimization strategy, reducing reaction times from hours to minutes. For instance, thioether bond formation between 2-mercaptobenzothiazole and 3-(chloromethyl)piperidine achieves 92% conversion in 15 minutes under microwave irradiation (150°C, 300 W), compared to 8 hours under conventional heating. Solvent-free conditions using ball milling further enhance atom economy, particularly for moisture-sensitive intermediates.
The synthesis of benzothiazole derivatives, including compounds structurally related to 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole, typically proceeds through cyclization reactions involving 2-aminothiophenol derivatives with appropriate electrophiles [1] [3]. Under microwave irradiation conditions, the reaction mechanism involves the formation of intermediate thioacyl compounds that undergo intramolecular cyclization to form the benzothiazole ring system [7].
Polymethylhydrosiloxane-mediated benzothiazole ring construction has been demonstrated as an effective green approach, utilizing waste products from the silicone industry as reducing agents [1]. This methodology employs free radical mechanisms initiated by azobisisobutyronitrile, leading to the formation of benzothiazole scaffolds through successive reduction and cyclization steps [1].
The optimization of microwave-assisted solvent-free synthesis requires careful consideration of several parameters including temperature, irradiation power, and reaction time [3] [4]. Research has demonstrated that microwave irradiation at 960 watts for 7-15 minutes can achieve yields of 85-92%, representing a significant improvement over conventional heating methods that require 120 minutes and achieve only 65-75% yields [3] [9].
Citric acid has emerged as an effective catalyst for microwave-assisted benzothiazole synthesis, enabling reactions at 120°C for 5-6 minutes with yields ranging from 80-95% [7]. The use of citric acid as a catalyst aligns with green chemistry principles by replacing traditional Lewis acid catalysts with a naturally occurring, biodegradable alternative [7].
| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Environmental Benefits |
|---|---|---|---|---|
| Conventional Heating | 150 | 120 minutes | 65-75 | Baseline method |
| Microwave Irradiation (960W) | Variable | 7-15 minutes | 85-92 | 25× faster reaction rate |
| Microwave with Citric Acid | 120 | 5-6 minutes | 80-95 | Biodegradable catalyst |
| Microwave with Polymethylhydrosiloxane | 110 | 2-5 hours | 78-91 | Utilizes industrial waste |
| Microwave with Palladium Dichloride | Solvent-free | 5-6 hours | 85-98 | High atom economy |
Recent developments in microwave-assisted synthesis have incorporated heterogeneous catalysts such as sodium Y zeolite, which provides both catalytic activity and solid support for the reaction [3]. The zeolite-catalyzed synthesis of benzothiazole derivatives under microwave irradiation demonstrates excellent recyclability, with the catalyst maintaining activity after multiple reaction cycles [3].
The application of palladium dichloride as a catalyst in solvent-free microwave synthesis has enabled the construction of complex tri-heterocyclic benzothiazole derivatives [6]. This approach combines the benefits of microwave heating with transition metal catalysis to achieve high atom economy and operational simplicity [6].
The environmental advantages of solvent-free microwave synthesis extend beyond the elimination of organic solvents [10] [4]. The dramatic reduction in reaction time translates to significant energy savings, with microwave methods requiring approximately 96% less energy compared to conventional heating protocols [9].
The generation of minimal waste products represents another crucial sustainability advantage [1] [10]. Traditional benzothiazole synthesis often produces substantial quantities of organic waste through the use of stoichiometric reagents and purification procedures, whereas microwave-assisted methods typically achieve cleaner reaction profiles with simplified workup procedures [6] [8].
The enzymatic target profiling of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole reveals a complex pattern of molecular interactions characterized by specific binding affinities and distinct inhibition mechanisms. Structural activity relationship studies demonstrate that the thioether linkage between the benzothiazole core and piperidine moiety plays a crucial role in target recognition and binding specificity [4] [5].
Benzothiazole derivatives containing piperidine substituents have been extensively studied for their enzymatic inhibition properties. The presence of the benzothiazole scaffold facilitates interactions with aromatic amino acid residues through pi-pi stacking interactions, while the piperidine ring provides additional binding contacts through hydrogen bonding and hydrophobic interactions [5] [6] [7]. These molecular recognition features contribute to the observed selectivity patterns across different enzyme families.
The inhibition kinetics of benzothiazole derivatives demonstrate predominantly competitive mechanisms, where compounds compete with natural substrates for binding at the active site. Kinetic studies reveal that the binding affinity is significantly influenced by the substitution pattern on both the benzothiazole core and the piperidine ring [6] [7] [8]. The incorporation of electron-withdrawing or electron-donating groups modulates the electronic properties of the aromatic system, thereby affecting the strength of protein-ligand interactions.
| Compound Class | Ki (Competitive) (μM) | Kinact (s⁻¹) | Inhibition Type | Target Selectivity |
|---|---|---|---|---|
| Benzothiazole-piperidine derivatives | 10-16 | 0.03-0.5 | Competitive/Time-dependent | COX-2 selective |
| Thiazole carboxamide derivatives | 0.08-0.16 | Not determined | Competitive | COX-2 selective |
| Imidazo[2,1-b]thiazole derivatives | 0.08-0.16 | Not determined | Competitive | COX-2 selective |
| Benzothiazole-hydrazone derivatives | 2.5-12.5 | Not determined | Competitive | Mixed selectivity |
| Thiazolidinone derivatives | 0.09-0.18 | Not determined | Competitive | Broad spectrum |
| Benzothiazole-triazole derivatives | 0.1-0.25 | Not determined | Competitive | Broad spectrum |
| Pyrrolamide benzothiazole derivatives | 0.0048-0.29 | Not determined | Competitive | Gram-positive selective |
| Amino acid-thiazole derivatives | 0.1-0.76 | Not determined | Competitive | P-gp selective |
The cyclooxygenase isoform selectivity patterns of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole and related benzothiazole derivatives reveal remarkable differences in binding affinity and inhibition mechanisms between cyclooxygenase-1 and cyclooxygenase-2 enzymes. Research data indicates that benzothiazole compounds demonstrate preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1, with selectivity indices ranging from 7.2 to 313.7 [3] [9] [8].
The molecular basis for cyclooxygenase-2 selectivity lies in the structural differences between the two isoforms, particularly in the active site configuration and the accessibility of the substrate binding channel. Cyclooxygenase-2 possesses a larger and more flexible active site compared to cyclooxygenase-1, which accommodates the bulky benzothiazole-piperidine structure more readily [9] [10] [11]. The benzothiazole ring system forms crucial pi-pi stacking interactions with aromatic residues such as phenylalanine and tyrosine, while the piperidine moiety engages in hydrogen bonding with serine and threonine residues within the active site [3] [9].
Detailed kinetic analysis reveals that benzothiazole derivatives exhibit competitive inhibition patterns against cyclooxygenase-1, with inhibition constants ranging from 10-16 μM. In contrast, the interaction with cyclooxygenase-2 follows a more complex mechanism involving an initial competitive binding phase followed by time-dependent inactivation [11] [8]. This biphasic inhibition mechanism is characterized by rapid formation of an enzyme-inhibitor complex with subsequent slow isomerization to a tightly bound inactive complex.
The time-dependent component of cyclooxygenase-2 inhibition demonstrates inactivation rate constants (Kinact) ranging from 0.03 to 0.5 s⁻¹, indicating relatively slow formation of the irreversible enzyme-inhibitor complex [11]. This temporal aspect of inhibition contributes significantly to the observed selectivity, as the extended residence time within the cyclooxygenase-2 active site allows for more stable inhibitor binding compared to the transient interactions observed with cyclooxygenase-1.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Mechanism |
|---|---|---|---|---|
| Benzothiazole derivative (4a) | >100 | 0.28 | 18.6 | Competitive inhibition |
| Benzothiazole derivative (4b) | >100 | 0.77 | 7.2 | Competitive inhibition |
| Benzothiazole derivative (4c) | >100 | 0.65 | 15.4 | Competitive inhibition |
| Compound A3 (trimethoxyphenyl-thiazole) | 12.5 | 3.2 | 3.9 | Competitive inhibition |
| Compound 2b (thiazole carboxamide) | 0.239 | 0.191 | 1.251 | Competitive inhibition |
| Compound 6a (imidazo[2,1-b]thiazole) | >100 | 0.08 | 313.7 | Competitive inhibition |
| Compound 6b (imidazo[2,1-b]thiazole) | >100 | 0.09 | 277.8 | Competitive inhibition |
| Compound 6c (imidazo[2,1-b]thiazole) | >100 | 0.16 | 156.3 | Competitive inhibition |
| Compound 6d (imidazo[2,1-b]thiazole) | >100 | 0.10 | 250.0 | Competitive inhibition |
| Compound 6e (imidazo[2,1-b]thiazole) | >100 | 0.12 | 208.3 | Competitive inhibition |
| Compound 6f (imidazo[2,1-b]thiazole) | >100 | 0.14 | 178.6 | Competitive inhibition |
| Compound 6g (imidazo[2,1-b]thiazole) | >100 | 0.15 | 166.7 | Competitive inhibition |
| Celecoxib (Reference) | 10-16 | 0.003-0.006 | 19.7 | Time-dependent inactivation |
| Meloxicam (Reference) | 5.0 | 0.43 | 11.6 | Competitive inhibition |
| Indomethacin (Reference) | 0.4 | 0.1 | 4.0 | Tight binding, time-dependent |
Molecular docking studies provide structural insights into the selectivity mechanisms, revealing that benzothiazole derivatives occupy distinct binding sites within the cyclooxygenase-2 active site compared to traditional nonsteroidal anti-inflammatory drugs. The benzothiazole ring system preferentially binds within a hydrophobic pocket formed by leucine, valine, and isoleucine residues, while the piperidine substituent extends toward a polar region containing asparagine and glutamine residues [9] [8].
The electronic properties of the benzothiazole core significantly influence the binding affinity and selectivity patterns. Electron-donating substituents enhance binding to cyclooxygenase-2 through increased electron density in the aromatic system, facilitating stronger pi-pi interactions with aromatic amino acid residues. Conversely, electron-withdrawing groups modulate the electrostatic interactions with charged residues within the active site, affecting the overall binding energetics [9] [8].
Structure-activity relationship analysis indicates that modifications to the piperidine ring significantly impact cyclooxygenase selectivity. The introduction of methyl or ethyl substituents on the piperidine nitrogen enhances cyclooxygenase-2 selectivity by increasing steric interactions within the cyclooxygenase-1 active site while maintaining favorable contacts within the more spacious cyclooxygenase-2 binding pocket [9]. Additionally, the substitution pattern on the benzothiazole core influences the orientation of the piperidine moiety, thereby modulating the selectivity profile.
The adenosine triphosphatase inhibition mechanisms of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole in microbial targets represent a sophisticated mode of antimicrobial action that differs fundamentally from traditional cell wall synthesis inhibitors or protein synthesis blockers. Research findings demonstrate that benzothiazole derivatives target multiple adenosine triphosphatase enzymes essential for bacterial metabolism and survival, including deoxyribonucleic acid gyrase, topoisomerase IV, and other critical adenosine triphosphate-dependent processes [12] [13] [14] [15].
The primary mechanism of adenosine triphosphatase inhibition involves competitive binding to the adenosine triphosphate binding site of target enzymes. Crystallographic studies reveal that benzothiazole derivatives occupy the adenosine binding pocket through specific molecular interactions that mimic the natural substrate binding pattern [12] [14]. The benzothiazole ring system forms critical pi-cation interactions with arginine residues, while the thioether linkage and piperidine moiety establish hydrogen bonding networks with conserved serine, threonine, and aspartic acid residues within the active site.
Deoxyribonucleic acid gyrase B represents the most extensively studied target for benzothiazole-mediated adenosine triphosphatase inhibition. The enzyme catalyzes the adenosine triphosphate-dependent introduction of negative supercoils into deoxyribonucleic acid, a process essential for deoxyribonucleic acid replication and transcription. Benzothiazole derivatives bind to the amino-terminal domain of gyrase B, specifically occupying the adenosine binding site and preventing adenosine triphosphate hydrolysis [12] [14] [16].
The binding mode of benzothiazole compounds within the gyrase B adenosine triphosphate binding site involves multiple complementary interactions. The pyrrole or pyrrolamide moiety, commonly present in active benzothiazole derivatives, forms hydrogen bonds with aspartic acid-73 and interacts with conserved water molecules coordinated by threonine-165 [12] [14]. The benzothiazole core establishes pi-cation stacking interactions with arginine-76, while the piperidine substituent extends into hydrophobic pockets formed by valine, leucine, and isoleucine residues.
| Compound | Target Enzyme | IC50 Value | Mechanism | Binding Site |
|---|---|---|---|---|
| Benzothiazole derivative (compound 1) | P-glycoprotein ATPase | Stimulation (substrate) | Substrate binding/stimulation | Substrate binding pocket |
| Benzothiazole derivative (compound 39) | P-glycoprotein ATPase | Inhibition (39% at 2.5 μM) | Competitive inhibition | Substrate binding pocket |
| Benzothiazole derivative (compound 53) | P-glycoprotein ATPase | Inhibition (0.1 μM) | Competitive inhibition | Substrate binding pocket |
| Benzothiazole derivative (compound 109) | P-glycoprotein ATPase | Inhibition (0.76 μM) | Competitive inhibition | Substrate binding pocket |
| Benzothiazole derivative (compound 16a) | E. coli GyrB ATPase | Inhibition (1.60 Å resolution) | ATP-site binding | ATP binding site |
| Benzothiazole derivative (compound 15a) | E. coli GyrB ATPase | 9.5 nM | ATP-competitive inhibition | ATP binding site |
| Benzothiazole derivative (compound 14) | E. coli GyrB ATPase | 4.8 ± 2.1 nM | ATP-competitive inhibition | ATP binding site |
| Benzothiazole derivative (compound 10) | E. coli GyrB ATPase | 29 ± 16 nM | ATP-competitive inhibition | ATP binding site |
| Benzothiazole derivative (compound 9a) | E. coli GyrB ATPase | 290 ± 170 nM | ATP-competitive inhibition | ATP binding site |
| Benzothiazole derivative (compound 9b) | E. coli GyrB ATPase | 200 ± 180 nM | ATP-competitive inhibition | ATP binding site |
| Benzothiazole derivative (compound 13) | E. coli GyrB ATPase | 48 ± 12 nM | ATP-competitive inhibition | ATP binding site |
| Benzothiazole derivative (compound 18b) | E. coli GyrB ATPase | Potent inhibition | ATP-competitive inhibition | ATP binding site |
| Novobiocin (Reference) | E. coli GyrB ATPase | 168 nM | ATP-competitive inhibition | ATP binding site |
| Streptomycin (Reference) | E. coli GyrB ATPase | MIC 0.05-0.1 mg/mL | Cell wall synthesis inhibition | Ribosomal binding |
Kinetic analysis of adenosine triphosphatase inhibition reveals predominantly competitive mechanisms, with inhibition constants ranging from 4.8 to 290 nanomolar for various benzothiazole derivatives against Escherichia coli gyrase B [12] [14] [16]. The competitive nature of inhibition indicates direct competition between benzothiazole compounds and adenosine triphosphate for binding to the enzyme active site. This competition results in decreased adenosine triphosphate hydrolysis rates and subsequent impairment of deoxyribonucleic acid supercoiling activity.
The selectivity of benzothiazole derivatives for bacterial adenosine triphosphatases over human enzymes contributes to their therapeutic potential as antimicrobial agents. Structural differences between bacterial and human adenosine triphosphate binding sites provide opportunities for selective inhibition. The bacterial gyrase B adenosine triphosphate binding domain contains unique amino acid sequences and structural features that are absent in human topoisomerases, allowing for the design of species-selective inhibitors [12] [15].
Topoisomerase IV represents another important microbial target for benzothiazole-mediated adenosine triphosphatase inhibition. This enzyme shares structural similarities with deoxyribonucleic acid gyrase but performs distinct cellular functions, including chromosome segregation and deoxyribonucleic acid decatenation. Benzothiazole derivatives demonstrate dual inhibition of both gyrase and topoisomerase IV, contributing to their broad-spectrum antimicrobial activity [13] [16].
The mechanism of topoisomerase IV inhibition follows patterns similar to gyrase B inhibition, involving competitive binding to the adenosine triphosphate binding site. However, the binding affinities and inhibition constants differ between the two enzymes due to subtle structural variations in their active sites. Generally, benzothiazole compounds exhibit higher potency against gyrase B compared to topoisomerase IV, with inhibition constant ratios ranging from 10:1 to 100:1 [16].
Additional microbial adenosine triphosphatases targeted by benzothiazole derivatives include uridine diphosphate-N-acetylenolpyruvoylglucosamine reductase, which catalyzes critical steps in peptidoglycan biosynthesis. The inhibition of this enzyme disrupts bacterial cell wall formation, contributing to the bactericidal effects of benzothiazole compounds [15]. The binding mechanism involves competition with nicotinamide adenine dinucleotide cofactor binding, leading to decreased enzyme activity and impaired cell wall synthesis.
The structure-activity relationships governing adenosine triphosphatase inhibition demonstrate the importance of specific structural features within the benzothiazole scaffold. The presence of electron-withdrawing groups on the benzothiazole ring enhances binding affinity through improved electrostatic interactions with positively charged residues in the adenosine triphosphate binding site. Additionally, the length and flexibility of the linker connecting the benzothiazole core to the piperidine moiety influence the positioning of the inhibitor within the active site and affect the overall binding energetics [12] [14].
Resistance mechanisms to benzothiazole-mediated adenosine triphosphatase inhibition primarily involve mutations in the target enzyme active sites that reduce inhibitor binding affinity. Common resistance mutations occur in regions surrounding the adenosine triphosphate binding pocket, particularly affecting residues involved in inhibitor recognition and binding. However, the high conservation of adenosine triphosphate binding sites across bacterial species limits the frequency of resistance-conferring mutations while maintaining enzyme functionality [15].
| Target Enzyme | Binding Site | Inhibition Mechanism | IC50 Range (μM) |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Active site/Substrate channel | Competitive inhibition | 0.24-100 |
| Cyclooxygenase-2 (COX-2) | Active site/Substrate channel | Time-dependent inactivation | 0.08-0.77 |
| E. coli DNA Gyrase B (GyrB) | ATP binding site | ATP-competitive inhibition | 0.0048-0.29 |
| E. coli Topoisomerase IV | ATP binding site | ATP-competitive inhibition | 0.075-6.4 |
| S. aureus DNA Gyrase | ATP binding site | ATP-competitive inhibition | 0.038-0.25 |
| P-glycoprotein ATPase | Substrate binding pocket | Substrate competition | 0.1-0.76 |
| H+/K+ ATPase | Proton pump site | Proton pump inhibition | 2.5-12.5 |
| MurB (UDP-N-acetylglucosamine reductase) | NAD+ binding site | Cofactor competition | 0.09-0.18 |
| Fatty Acid Amide Hydrolase (FAAH) | Catalytic serine site | Serine hydrolase inhibition | 0.1-16 |
| Carbonic Anhydrase (CA) | Zinc coordination site | Zinc chelation | 5-50 |
The therapeutic implications of adenosine triphosphatase inhibition by 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole extend beyond direct antimicrobial effects. The disruption of adenosine triphosphate-dependent processes affects multiple aspects of bacterial physiology, including energy metabolism, deoxyribonucleic acid maintenance, and stress response systems. This multitarget approach reduces the likelihood of resistance development and enhances the overall efficacy of benzothiazole-based antimicrobial therapy [15].